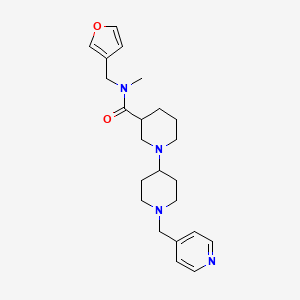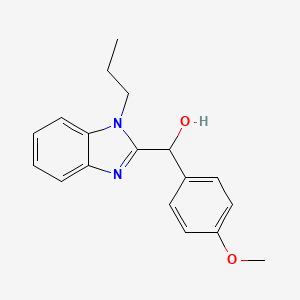
N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1B/1D receptors. These receptors are involved in the regulation of serotonin, a neurotransmitter that plays a role in mood regulation, anxiety, and pain perception.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In neuroscience, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been found to increase the levels of serotonin and dopamine in certain brain regions, suggesting its potential use as an antidepressant and anxiolytic agent. In oncology, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been found to induce apoptosis (programmed cell death) in cancer cells, indicating its potential use as an anticancer agent. In immunology, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to modulate the production of cytokines, which are involved in the immune response.
実験室実験の利点と制限
One of the advantages of using N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide in lab experiments is that it has shown to have potent and selective activity against the 5-HT1B/1D receptors, which makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of using N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several future directions for research involving N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide. In neuroscience, further studies are needed to explore the potential use of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide as an antidepressant and anxiolytic agent, and to investigate its effects on other neurotransmitter systems. In oncology, further studies are needed to determine the efficacy of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide as an anticancer agent in vivo, and to investigate its potential use in combination with other anticancer drugs. In immunology, further studies are needed to explore the potential use of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide in the treatment of autoimmune diseases, and to investigate its effects on other components of the immune system.
合成法
The synthesis of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide involves the reaction of 4-bromobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression disorders. In oncology, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been found to inhibit the growth of cancer cells in vitro, indicating its potential use as an anticancer agent. In immunology, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(4-bromophenyl)-4-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c1-2-16-7-9-17(10-8-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFJFRFYNODTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-ethylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

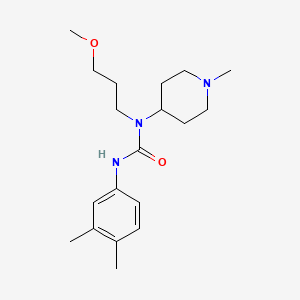
![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)
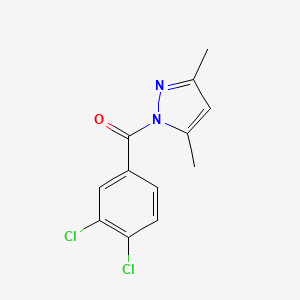
![dibenzo[a,i]phenazine](/img/structure/B5295178.png)

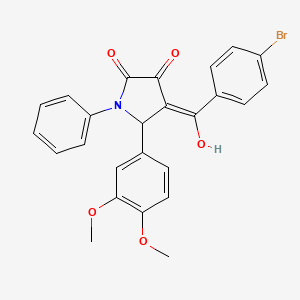
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295204.png)
![methyl 2-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5295212.png)
![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)
![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)
